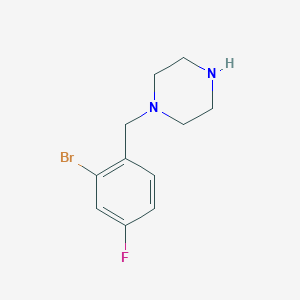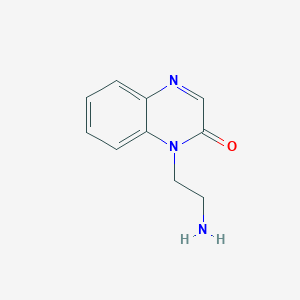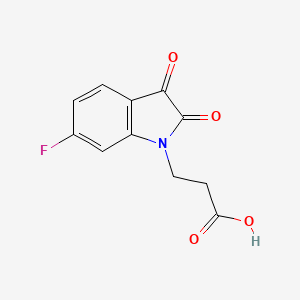
N,N-bis(4-bromophenyl)-4-tert-butylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(4-bromophenyl)-4-tert-butylaniline is a useful research compound. Its molecular formula is C22H21Br2N and its molecular weight is 459.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications : N,N-bis(4-bromophenyl)-4-tert-butylaniline and related compounds have been investigated for their potential as catalysts in chemical reactions. For example, iron(III) amine-bis(phenolate) complexes have been studied for catalytic alkylation of aryl Grignard reagents, offering a pathway for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Qian et al., 2011).
Synthesis of Novel Compounds : The chemical has been used in the modular synthesis of various substituted phenyl C-2′-deoxyribonucleosides, demonstrating its utility in creating new molecules (Joubert et al., 2008).
Electrochromic Materials : Studies have explored the use of bis(triarylamine)-based polyimides, including those derived from N,N-bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, in electrochromic devices. These materials exhibit reversible redox couples and multi-electrochromic behaviors, making them suitable for applications in electronic displays and smart windows (Wang & Hsiao, 2014).
Pharmaceutical Research : Though you requested to exclude information related to drug use and dosage, it's worth noting that derivatives of this compound have been researched for their potential in pharmaceutical applications, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science : The compound and its derivatives have been used in the development of new materials, such as polymers and liquid crystals, which have specific properties useful in various technological applications (Yasuda & Kimoto, 1998).
Organic Chemistry : The compound has been a key component in various organic chemistry reactions, aiding in the synthesis of complex organic molecules and intermediates for further chemical reactions.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-bis(4-bromophenyl)-4-tert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLLWAUOZGXWDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)






![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)
